1,4-Butanedithiol

Description

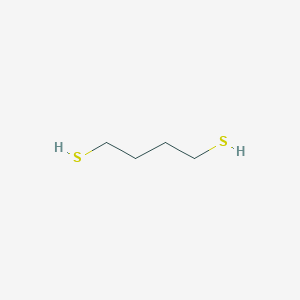

Structure

3D Structure

Properties

IUPAC Name |

butane-1,4-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTOKHQOVJRXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061589 | |

| Record name | 1,4-Butanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-08-8 | |

| Record name | 1,4-Butanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanedithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,4-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JD227IUMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Butanedithiol: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanedithiol (CAS No: 1191-08-8), also known as 1,4-dimercaptobutane or tetramethylene dimercaptan, is an organosulfur compound with the chemical formula HS(CH₂)₄SH.[1] It is a colorless to light yellow liquid recognized by its strong, malodorous, and sulfurous character.[2][3] The presence of two highly reactive thiol (-SH) groups at the termini of a flexible four-carbon chain makes this compound a versatile and valuable building block in various fields of chemical science.[3]

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its key chemical reactions, and its applications, with a focus on its utility for researchers in materials science and drug development.

Physical and Chemical Properties

This compound is a combustible liquid that is highly soluble in organic solvents.[2][4] Its key physical and chemical identifiers and properties are summarized in the tables below for easy reference.

Table 2.1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | Butane-1,4-dithiol | [4] |

| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan | [1] |

| CAS Number | 1191-08-8 | [1][5] |

| EC Number | 214-728-3 | [1] |

| Molecular Formula | C₄H₁₀S₂ | [4][6] |

| Molecular Weight | 122.25 g/mol | [1][5][6] |

| SMILES | C(CCS)CS | [4] |

| InChI Key | SMTOKHQOVJRXLK-UHFFFAOYSA-N | [1][4] |

Table 2.2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Strong, sulfurous, meaty | [1][3] |

| Density | 1.042 g/mL at 25 °C | [1] |

| Melting Point | -53.9 °C | [2][4] |

| Boiling Point | 195.5 °C (at 760 mmHg) | [4] |

| 105-106 °C (at 30 mmHg) | [1] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |

| Refractive Index | n20/D 1.529 | [1] |

| pKa | 10.07 ± 0.10 (Predicted) | [7] |

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the reactivity of its two thiol groups. These groups are nucleophilic and can be readily oxidized or alkylated, making the compound a key intermediate in organic synthesis and polymer chemistry.[3]

Key Reactions

-

Oxidation: this compound can be oxidized to form the cyclic disulfide, 1,2-dithiane. This reaction is a key step in certain polymer applications and reversible disulfide bond formation.[4]

-

Alkylation: Reaction with geminal dihalides leads to the formation of seven-membered heterocyclic rings known as 1,3-dithiepanes.[4]

-

Thiol-Ene "Click" Chemistry: The thiol groups can participate in radical-mediated thiol-ene reactions with compounds containing double bonds ("enes"). This highly efficient "click" reaction is used for polymer conjugation and the synthesis of functional materials.[8]

-

Formation of Self-Assembled Monolayers (SAMs): Like other alkanethiols, this compound has a strong affinity for the surfaces of noble metals, particularly gold.[4] This property allows it to form highly ordered, self-assembled monolayers (SAMs), which are crucial for modifying surface properties in electronics, sensors, and biomaterials.[3][4]

-

Polymer Synthesis: It serves as a monomer in polyaddition reactions, often with diols or diisocyanates, to create sulfur-containing polyesters and polyurethanes. Many of these polymers are being explored for their biodegradability.[4]

Applications

The unique reactivity of this compound lends itself to a variety of applications:

-

Materials Science: It is fundamental in the creation of SAMs for surface functionalization of gold nanoparticles and substrates.[1] It is also used in the systematic design of advanced polymer architectures.[1]

-

Polymer Chemistry: It is a key component in the synthesis of biodegradable polymers and functional polymers via thiol-ene reactions.[4][9]

-

Biomedical Engineering: this compound has been used to modify hydroxyapatite nanoparticles to improve cell attachment on bone grafts, showcasing its potential in regenerative medicine.[1] It is also utilized in the polymerization of bio-based monomers for various biomedical applications.[1]

-

Organic Synthesis: It acts as a versatile intermediate for creating complex sulfur-containing molecules and heterocycles.[3]

Experimental Protocols

Detailed and consistent experimental procedures are critical for achieving desired outcomes. Below is a representative protocol for a common application of this compound.

Protocol: Preparation of Self-Assembled Monolayers (SAMs) on Gold

This protocol is adapted from established procedures for forming high-quality SAMs from thiol solutions.[1] A clean environment is paramount to avoid contamination that can compromise monolayer quality.[1]

A. Materials and Equipment:

-

Gold-coated substrates

-

This compound

-

200-proof ethanol (spectroscopic grade)

-

Concentrated HCl (if pH adjustment is needed for other thiols)

-

Clean, sealable glass or polypropylene containers (e.g., scintillation vials)

-

Tweezers for substrate handling

-

Dry nitrogen gas source

-

Sonicator

-

Calibrated micropipettes

B. Preparation of Thiol Solution (1 mM):

-

Work in a clean fume hood. Thoroughly clean all glassware and equipment.[1]

-

Rinse the sealable containers 2-3 times with ethanol and recap them.

-

Measure the required volume of ethanol into a clean solution container.

-

Calculate and dispense the required mass of this compound into the ethanol to achieve a 1 mM concentration. (For 10 mL of solution, add ~1.22 mg of this compound).

-

Mix thoroughly until the thiol is completely dissolved. Dispense the solution into individual, clean containers for each gold substrate.

C. Substrate Immersion and Self-Assembly:

-

Using clean tweezers, immerse a clean gold substrate into a container filled with the 1 mM thiol solution. Minimize the substrate's exposure to air.[1]

-

Reduce the headspace above the solution and backfill each container with dry nitrogen gas to create an inert atmosphere.[1]

-

Seal the container cap tightly and wrap it with Parafilm®.[1]

-

Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered and densely packed monolayers.[1]

D. Termination and Rinsing:

-

Remove the substrate from the thiol solution with clean tweezers.

-

Rinse the substrate with a steady stream of fresh ethanol for 10-15 seconds to remove non-chemisorbed molecules.[1]

-

Place the rinsed substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove any physisorbed material.[1]

-

Perform a final rinse with ethanol for 10-15 seconds.[1]

-

Dry the substrate gently under a stream of dry nitrogen gas.[1]

E. Storage:

-

Place the finished SAM-coated substrate in a clean, dry container, such as a Petri dish.

-

For long-term storage, backfill the container with dry nitrogen, seal it, and store it in a desiccator.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for preparing a this compound self-assembled monolayer on a gold substrate.

Caption: Workflow for preparing a this compound SAM on a gold surface.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a combustible liquid.[2] It causes skin irritation and serious eye irritation.[2][6] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[2] Keep the container tightly closed.[2]

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

Conclusion

This compound is a foundational chemical for researchers in materials science, polymer chemistry, and biomedicine. Its dual thiol functionality provides a gateway to a vast array of chemical transformations, from creating well-defined surfaces via self-assembly to synthesizing novel polymers with tailored properties. Understanding its physical characteristics, chemical reactivity, and proper handling protocols is essential for leveraging its full potential in research and development.

References

- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 2. Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. scispace.com [scispace.com]

- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiol-ene reactions for the synthesis of block-random copolymers - American Chemical Society [acs.digitellinc.com]

- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanedithiol, a versatile organosulfur compound, serves as a crucial building block in various fields, including polymer chemistry and drug development. Its two primary thiol groups offer reactive sites for a multitude of chemical transformations. This technical guide provides a comprehensive overview of the principal synthesis and purification methods for this compound, tailored for professionals in research and development. It includes detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows to facilitate a thorough understanding and practical application of these methodologies.

Introduction

This compound (also known as 1,4-dimercaptobutane) is a colorless liquid with a characteristic strong odor.[1][2] Its chemical structure, featuring a four-carbon chain capped by two thiol (-SH) groups, makes it a highly reactive and valuable intermediate in organic synthesis.[1] The nucleophilic nature of the thiol groups allows for participation in various reactions, such as alkylation and oxidation, leading to the formation of more complex molecules.[1] This reactivity is harnessed in the synthesis of biodegradable polymers, sulfur-containing polyesters and polyurethanes, and as a component in the formation of self-assembled monolayers on gold surfaces.[2] Given its utility, the efficient and high-purity synthesis of this compound is of significant interest to the scientific community.

This guide will delve into the most common and effective methods for the synthesis of this compound, focusing on two primary routes: the reaction of 1,4-dihalobutanes with a sulfur nucleophile and the ring-opening of tetrahydrofuran. Furthermore, it will detail the essential purification techniques required to achieve the high purity levels, often exceeding 97%, necessary for demanding applications.[1]

Synthesis Methodologies

The synthesis of this compound can be approached through several pathways. The most prevalent methods involve the conversion of 1,4-disubstituted butanes or the ring-opening of a cyclic ether precursor.

From 1,4-Dihalobutanes

A common and reliable method for preparing this compound involves the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane or 1,4-dibromobutane, with a sulfur-containing nucleophile.

This two-step method proceeds through the formation of a bis(isothiouronium) salt, which is subsequently hydrolyzed to yield the dithiol.

Step 1: Formation of S,S'-(1,4-Butanediyl)bis(isothiouronium) Dichloride

The first step involves the reaction of 1,4-dichlorobutane with thiourea in a suitable solvent, typically ethanol, to form the stable isothiouronium salt intermediate.

Step 2: Hydrolysis of the Isothiouronium Salt

The isolated bis(isothiouronium) salt is then hydrolyzed under basic conditions to liberate the free dithiol.

Logical Relationship of the Thiourea Method

Caption: Synthesis of this compound from 1,4-Dichlorobutane and Thiourea.

From Tetrahydrofuran (THF)

Another synthetic approach involves the ring-opening of tetrahydrofuran (THF), a readily available cyclic ether. This method typically requires a reagent that can both open the ether ring and introduce the thiol functionality. While less common for direct synthesis of this compound, the ring-opening of THF is a fundamental reaction in organic chemistry.[3][4] For the synthesis of dithiols, this would likely involve a multi-step process. A more direct, albeit less documented, approach could involve reacting THF with a strong acid and a sulfur source.

A plausible synthetic route starting from THF involves its conversion to a 1,4-dihalobutane, which can then be converted to this compound as described in section 2.1.

Synthesis of 1,4-Dibromobutane from THF

A published procedure demonstrates the synthesis of 1,4-dibromobutane from THF with a reported yield of 76%.[5]

Experimental Workflow from THF

Caption: Two-stage synthesis of this compound starting from THF.

Experimental Protocols

Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol

This procedure outlines the preparation of the 1,4-dichlorobutane precursor.[6][7]

Materials and Equipment:

-

1,4-Butanediol (redistilled)

-

Pyridine (dry)

-

Thionyl chloride (redistilled)

-

Ice water

-

Ether

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

500 mL three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Distillation apparatus

Procedure:

-

Place 22.5 g of redistilled 1,4-butanediol and 3 mL of dry pyridine into a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer.

-

Immerse the flask in an ice bath.

-

Add 71 mL (116 g) of redistilled thionyl chloride dropwise from a dropping funnel into the vigorously stirred mixture, maintaining the temperature between 5-10 °C.

-

After the addition is complete, remove the flask from the ice bath and leave it overnight.

-

The next day, reflux the reaction mixture for 3 hours.

-

Cool the mixture and cautiously treat it with ice water.

-

Extract the 1,4-dichlorobutane with ether.

-

Wash the ethereal extract with 10% sodium bicarbonate solution and then with water.

-

Dry the extract over anhydrous magnesium sulfate.

-

Remove the ether by evaporation.

-

Purify the crude 1,4-dichlorobutane by distillation, collecting the fraction boiling at 55.5-56.5 °C / 14 mm Hg.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of 1,4-dichlorobutane | 35 g | [6] |

| Purity (by HPLC) | 99.5% | [7] |

| Boiling Point | 154-155 °C (atmospheric pressure) | [6] |

Synthesis of this compound from 1,4-Dichlorobutane and Thiourea

This protocol is based on a general procedure for the synthesis of thiols from alkyl halides via an isothiouronium salt.

Materials and Equipment:

-

1,4-Dichlorobutane

-

Thiourea

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Formation of the bis(isothiouronium) salt:

-

In a round-bottom flask, dissolve 1,4-dichlorobutane in ethanol.

-

Add two equivalents of thiourea to the solution.

-

Reflux the mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated S,S'-(1,4-butanediyl)bis(isothiouronium) dichloride by filtration.

-

Wash the solid with cold ethanol and dry.

-

-

Hydrolysis to this compound:

-

Suspend the dried bis(isothiouronium) salt in water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Continue refluxing until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Extract the product with ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

-

Quantitative Data (Estimated):

| Parameter | Value |

| Expected Yield | 60-80% |

| Purity (after distillation) | >97% |

Purification Methods

Achieving high purity of this compound is critical for its application in sensitive areas like drug development and polymer science. The primary methods for purification are vacuum distillation and flash chromatography.

Vacuum Distillation

Vacuum distillation is the most common method for purifying this compound, as it allows for distillation at a lower temperature, preventing decomposition of the heat-sensitive thiol groups.

Purification Workflow via Vacuum Distillation

Caption: Purification of this compound using vacuum distillation.

Distillation Parameters:

| Parameter | Value | Reference |

| Boiling Point | 195.5 °C (at 760 mmHg) | [2] |

| Boiling Point (reduced pressure) | 105-106 °C (at 30 mmHg) | [1] |

Flash Chromatography

For smaller scale purifications or for removing non-volatile impurities, flash chromatography can be employed. Due to the polarity of the thiol groups, a normal-phase silica gel column is typically used.

General Protocol for Flash Chromatography:

-

Column Packing: A glass column is packed with silica gel (70-230 or 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the column.

-

Elution: A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is used to elute the compounds. The polarity of the mobile phase is gradually increased.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure.

Purity Assessment

The purity of the synthesized this compound can be assessed using several analytical techniques.

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for determining the purity and identifying any volatile impurities.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information and can be used to confirm the identity and purity of the compound.

-

Titration: The thiol content can be quantified by titration with a standard solution of an oxidizing agent, such as iodine.

Conclusion

The synthesis and purification of this compound are critical processes for obtaining this important chemical intermediate in high purity. The reaction of 1,4-dihalobutanes with thiourea represents a robust and well-established synthetic route. For purification, vacuum distillation is the method of choice for larger quantities, while flash chromatography is suitable for smaller-scale operations. Careful execution of these protocols and rigorous purity assessment are essential to ensure the quality of this compound for its diverse applications in research and industry.

References

- 1. innospk.com [innospk.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. 1,4-Dichlorobutane synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 1,4-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Butanedithiol, a vital organosulfur compound in various scientific and industrial applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental methodologies and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.7 | Quartet | α-CH₂ |

| ~1.7 | Quintet | β-CH₂ |

| ~1.3 | Triplet | -SH |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~34 | β-C |

| ~24 | α-C |

Note: Chemical shifts are approximate and can vary based on solvent.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2930 - 2850 | C-H stretch (alkane) | Strong |

| 2550 - 2600 | S-H stretch (thiol) | Weak to Medium |

| 1465 - 1450 | C-H bend (alkane) | Medium |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 122 | Moderate | [M]⁺ (Molecular Ion) |

| 88 | High | [M - H₂S]⁺ |

| 60 | High | [C₂H₄S]⁺ |

| 47 | High | [CH₂SH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are outlined below. These protocols are based on standard laboratory practices.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is commonly used to obtain the ¹³C NMR spectrum, which results in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two salt plates (e.g., KBr or CaF₂). The plates are gently pressed together to form a thin liquid film.[1][2][3][4] This assembly is then mounted in the sample holder of the FTIR spectrometer.[1][2][3][4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO₂ and water vapor. A sufficient number of scans are co-added to obtain a high-quality spectrum.

2.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is then separated on a capillary column (e.g., a non-polar DB-1 or similar) and introduced into the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate ions.

-

Instrumentation: A quadrupole mass spectrometer coupled with a gas chromatograph is a standard instrument for this analysis.

-

GC Parameters: A typical temperature program for the GC oven would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound. Helium is commonly used as the carrier gas.

-

MS Data Acquisition: The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 35 to 300 amu, to detect the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

1,4-Butanedithiol CAS number 1191-08-8

An In-depth Technical Guide to 1,4-Butanedithiol (CAS 1191-08-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 1191-08-8), also known as 1,4-dimercaptobutane, is a linear organosulfur compound with the chemical formula HS(CH₂)₄SH.[1] It is a colorless, malodorous liquid characterized by the presence of two highly reactive thiol functional groups at its termini.[1] This bifunctionality makes it a versatile building block and cross-linking agent in numerous areas of chemical research and materials science. Its ability to form strong bonds with metal surfaces, particularly gold, and its participation in polymerization reactions have established it as a critical component in nanotechnology, polymer chemistry, and biomedical engineering. This guide provides a comprehensive overview of its properties, synthesis, key reactions, applications, and detailed experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing essential data for experimental design and safety assessments.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1191-08-8[2] |

| IUPAC Name | Butane-1,4-dithiol[1] |

| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan[2] |

| Molecular Formula | C₄H₁₀S₂[3] |

| Linear Formula | HS(CH₂)₄SH[2] |

| InChI Key | SMTOKHQOVJRXLK-UHFFFAOYSA-N[2] |

| SMILES | C(CCS)CS[1] |

| EC Number | 214-728-3[2] |

| PubChem CID | 79148[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 122.25 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Density | 1.042 g/mL at 25 °C[4] |

| Boiling Point | 195.5 °C (at 760 mmHg); 105-106 °C (at 30 mmHg)[1][4] |

| Melting Point | -53.9 °C[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2] |

| Refractive Index (n20/D) | 1.529[4] |

| Solubility | Highly soluble in organic solvents[1] |

Synthesis and Key Reactions

Synthesis

This compound is commonly synthesized from 1,4-dihalobutanes, such as 1,4-dibromobutane. A robust and widely used method involves the reaction of the dihalide with thiourea to form a bis(isothiouronium) salt, which is subsequently hydrolyzed under basic conditions to yield the dithiol. This two-step process is effective for preparing various α,ω-alkanedithiols.

Caption: General synthesis pathway for this compound.

Key Chemical Reactions

The two thiol groups of this compound are highly nucleophilic and readily undergo oxidation and alkylation reactions.

-

Oxidation: Mild oxidation of this compound leads to intramolecular disulfide bond formation, yielding the cyclic disulfide 1,2-dithiane.[1] This reaction is a key step in certain polymer research applications.[5]

-

Alkylation: As a dinucleophile, it reacts with geminal dihalides or other dielectrophiles to form heterocyclic compounds. For instance, reaction with an appropriate formaldehyde source yields the seven-membered ring, 1,3-dithiepane.[1]

Caption: Major reaction pathways for this compound.

Applications in Research and Development

Surface Chemistry: Self-Assembled Monolayers (SAMs)

One of the most prominent applications of this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol groups form strong coordinative bonds with gold, leading to organized molecular layers.[1] Because it is a dithiol, it can be used to create thiol-terminated surfaces by having one thiol group bind to the substrate while the other remains free, enabling further functionalization. This is critical for fabricating biosensors, molecular electronics, and functional nanoparticles.

Caption: Experimental workflow for forming a SAM on a gold surface.

Polymer and Materials Science

This compound serves as a valuable monomer and cross-linker in polymer synthesis.

-

Thiol-Ene Polymerization: It readily participates in thiol-ene "click" reactions, a type of radical-mediated step-growth polymerization, to create poly(thioether) networks.[6] This reaction is known for its high efficiency, rapid rate, and insensitivity to oxygen.[6]

-

Polyurethanes and Polyesters: It is used in polyaddition reactions, often with diols like 1,4-butanediol, to synthesize sulfur-containing polyesters and polyurethanes.[1] Many of these polymers are being investigated for their biodegradability.[5]

Biomedical Applications

The reactivity of this compound makes it suitable for bioconjugation and the surface modification of biomaterials. A notable application involves its use in modifying hydroxyapatite nanoparticles to improve cell attachment on porous bone grafts, which has significant implications for regenerative medicine and tissue engineering.

Experimental Protocols

Protocol: Synthesis of this compound from 1,4-Dibromobutane

This procedure is adapted from a general method for preparing dithiols from dibromides via the thiourea route, as described in Organic Syntheses.[1]

Materials:

-

1,4-Dibromobutane

-

Thiourea

-

95% Ethanol

-

Sulfuric acid (concentrated)

-

Deionized water

-

Diethyl ether

-

Anhydrous calcium chloride or magnesium sulfate

-

Nitrogen gas

Procedure:

-

Formation of the Bis(isothiouronium) Salt: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (2.05 moles) in 95% ethanol. Bring the solution to a gentle reflux. Cautiously add 1,4-dibromobutane (1.0 mole) in one portion. Continue to heat the mixture under reflux for 3-5 hours. A white precipitate of the dibromide salt will form.

-

Hydrolysis: Cool the reaction mixture. Equip the flask for distillation and add a solution of sodium hydroxide (2.1 moles in water). Heat the mixture to reflux for 2-3 hours to hydrolyze the salt. Ammonia gas will be evolved during this step.

-

Acidification and Isolation: Cool the flask in an ice bath. While purging the system with nitrogen, slowly add a pre-cooled solution of dilute sulfuric acid until the mixture is acidic to Congo red paper, followed by a 20% excess of acid. The this compound will separate as an oil.

-

Purification: Set up the apparatus for steam distillation. Steam distill the mixture until approximately 1.5-2 liters of distillate are collected per mole of starting material. Separate the oily dithiol layer from the aqueous distillate. Extract the aqueous layer with diethyl ether (2 x 250 mL).

-

Drying and Final Purification: Combine the initial oil layer with the ether extracts and dry over anhydrous calcium chloride or magnesium sulfate. Filter off the drying agent and remove the ether by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.

Protocol: Formation of a this compound Self-Assembled Monolayer on Gold

This protocol is based on standard procedures for preparing high-quality SAMs.

Materials:

-

Gold-coated substrate (e.g., gold on silicon or mica)

-

This compound

-

200-proof ethanol (spectroscopic grade)

-

Dry nitrogen gas

-

Clean glass or polypropylene vials with sealable caps

Procedure:

-

Substrate Cleaning: Clean the gold substrate immediately before use. This can be done by UV-ozone treatment, piranha solution wash (extreme caution required), or simply rinsing thoroughly with ethanol followed by drying under a stream of dry nitrogen.

-

Solution Preparation: In a clean vial, prepare a 1 mM solution of this compound in 200-proof ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Immersion and Assembly: Place the clean, dry gold substrate into a new vial. Cover the substrate with the thiol solution. To minimize oxidation, reduce the headspace in the vial and backfill with dry nitrogen gas before sealing the cap tightly.

-

Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

Termination and Rinsing: Remove the substrate from the thiol solution with clean tweezers. Rinse it thoroughly with a stream of fresh ethanol for 15-20 seconds to remove any physisorbed molecules.

-

Drying: Dry the substrate gently under a stream of dry nitrogen gas. The functionalized substrate is now ready for use or characterization. Store in a clean, dry environment, preferably under an inert atmosphere.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is an irritant and has a strong, unpleasant odor. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Data sourced from various safety data sheets.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a suitable respirator if ventilation is inadequate. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and sources of ignition. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. It is often recommended to refrigerate before opening. |

| In case of Exposure | Skin: Wash off with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist. |

Data sourced from various safety data sheets.

References

A Comprehensive Technical Guide to 1,4-Butanedithiol and Its Synonyms for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and applications of 1,4-Butanedithiol, also known as 1,4-Dimercaptobutane, this guide serves as a critical resource for scientists and researchers in drug development and related fields.

Introduction

This compound is a versatile organosulfur compound with a wide range of applications in organic synthesis, materials science, and biochemistry.[1] Its chemical reactivity, primarily attributed to the two thiol (-SH) groups, makes it a valuable tool for researchers. This guide provides a detailed overview of its synonyms, chemical and physical properties, key reactions, and experimental protocols relevant to its application in research and drug development.

Nomenclature and Identifiers

To ensure clarity and precision in scientific communication, a comprehensive list of synonyms and identifiers for this compound is provided below.

| Identifier Type | Identifier |

| IUPAC Name | Butane-1,4-dithiol[2] |

| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan, Tetramethylenedithiol[2][3] |

| CAS Number | 1191-08-8[1] |

| EC Number | 214-728-3[1] |

| PubChem CID | 79148[1] |

| UNII | 7JD227IUMC[1] |

| InChI | InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2[2] |

| InChIKey | SMTOKHQOVJRXLK-UHFFFAOYSA-N[2] |

| SMILES | C(CCS)CS[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.

| Property | Value |

| Molecular Formula | C4H10S2[1] |

| Molecular Weight | 122.24 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Odor | Strong, sulfurous[3] |

| Melting Point | -53.9 °C[1] |

| Boiling Point | 195.5 °C[1] |

| Density | 1.042 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.529 |

| Flash Point | 113 °C (closed cup) |

| Solubility | Highly soluble in organic solvents[1] |

Key Applications and Experimental Protocols

This compound's utility spans several areas of chemical and biological research. Detailed protocols for some of its most significant applications are provided below.

Reduction of Protein Disulfide Bonds

Dithiols like this compound are potent reducing agents used to cleave disulfide bonds in proteins, a critical step in protein characterization, sequencing, and functional studies.[1][3] The mechanism involves a two-step thiol-disulfide exchange reaction.[3]

References

Health and safety handling precautions for 1,4-Butanedithiol

An In-depth Technical Guide to the Health and Safety Handling of 1,4-Butanedithiol

This guide provides comprehensive health and safety information for the handling of this compound (CAS Number: 1191-08-8), intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure.

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀S₂ | [1] |

| Molecular Weight | 122.25 g/mol | [1][3][4] |

| Appearance | Light yellow liquid | [1] |

| Density | 1.042 g/mL at 25 °C | [1][2][4] |

| Boiling Point | 105-106 °C at 30 mmHg | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.529 | [4] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] However, available data indicates it is harmful and requires careful handling. To date, no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

| Toxicity Metric | Value | Symptoms | Source |

| Acute Toxicity | Data not available | Nausea, Headache, Vomiting | [1] |

| Occupational Exposure Limits | Not established | - | [1][2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory to ensure safety when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Provide appropriate exhaust ventilation at places where dust or aerosols may form.[2]

-

An emergency eye wash station and a quick-drench shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. | [1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Impervious clothing should be worn to prevent skin contact. | [1][2] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [2] |

Glove Handling Protocol:

-

Inspect gloves for any signs of degradation or puncture before use.[1][2]

-

Use the proper glove removal technique, avoiding contact between the outer surface of the glove and bare skin.[1][2]

-

Dispose of contaminated gloves in accordance with applicable hazardous waste regulations.[1][2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing vapors or mist.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Keep away from heat, sparks, and open flames.[1] Wash hands thoroughly after handling and before breaks.[1][2]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] It is recommended to refrigerate the container before opening.[1]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately. | [1][2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs or persists, consult a physician. | [1][2] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, consult a physician. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [1] |

Note: Always show the Safety Data Sheet (SDS) to the attending medical professional.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Hazardous combustion products include carbon oxides and sulfur oxides.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2 to avoid breathing vapors and prevent contact with the substance.[1]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite, or diatomaceous earth).[1] Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]

Logical Workflow and Visualizations

Emergency Protocol for this compound Spill

The following diagram outlines the logical workflow for safely managing an accidental release of this compound.

References

An In-depth Technical Guide to the Reactivity of Thiol Groups in 1,4-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanedithiol (BDT) is a versatile organosulfur compound featuring two primary thiol groups at either end of a four-carbon chain. This symmetrical structure imparts unique reactivity characteristics that are of significant interest in various scientific and industrial applications, including the formation of self-assembled monolayers (SAMs), polymer synthesis, and as a reducing agent. This technical guide provides a comprehensive overview of the reactivity of the thiol groups in this compound, with a focus on the underlying chemical principles, quantitative reactivity data, and detailed experimental protocols for its characterization and utilization.

Introduction to this compound

This compound, also known as tetramethylenedithiol, is a colorless liquid with a characteristic strong odor.[1] Its chemical formula is HS(CH₂)₄SH. The presence of two thiol (-SH) groups makes it a potent nucleophile and a mild reducing agent. The reactivity of these thiol groups is central to its utility in a wide range of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀S₂ | [1] |

| Molecular Weight | 122.25 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 195-196 °C | |

| Density | 1.042 g/mL at 25 °C | |

| pKa (predicted) | 10.07 ± 0.10 |

Reactivity of Thiol Groups

The reactivity of the thiol groups in this compound is governed by several factors, including the acidity of the thiol proton, the nucleophilicity of the resulting thiolate anion, and steric accessibility.

Acidity and pKa

| Compound | Thiol Group | pKa | Reference |

| This compound | -SH | ~10.07 (Predicted) | |

| Dithiothreitol (DTT) | First -SH | 9.2 | [3] |

| Second -SH | 10.1 | [3] |

The pKa values indicate that at physiological pH (~7.4), a small but significant fraction of the thiol groups will exist in the more reactive thiolate form. Increasing the pH of the reaction medium will increase the concentration of the thiolate anion, thereby enhancing the rate of nucleophilic reactions.

Nucleophilicity and Common Reactions

The thiolate anions of this compound are potent nucleophiles that readily participate in a variety of chemical reactions.

-

Alkylation: As strong nucleophiles, the thiolates of this compound react with alkyl halides, such as iodoacetamide, in a bimolecular nucleophilic substitution (S_N2) reaction to form stable thioether bonds.[2] This reaction is commonly used to block thiol groups and prevent their oxidation.

-

Michael Addition: this compound can undergo a Michael-type addition reaction with α,β-unsaturated carbonyl compounds, such as maleimides.[2] This reaction is highly efficient and is frequently employed in bioconjugation chemistry to link molecules to proteins or other biomolecules containing cysteine residues. The reaction with maleimides is generally faster than with iodoacetamides and is less dependent on pH.[2]

-

Oxidation: The thiol groups of this compound can be oxidized to form disulfide bonds. In the case of this compound, intramolecular oxidation leads to the formation of a stable six-membered cyclic disulfide, 1,2-dithiane. This property makes it a useful reducing agent in various chemical and biological systems.

-

Formation of Self-Assembled Monolayers (SAMs): this compound readily forms self-assembled monolayers on gold surfaces.[4] This process involves the chemisorption of the thiol groups onto the gold substrate, leading to the formation of a highly ordered molecular layer. The ability to form SAMs with a terminal thiol group (by attaching only one of the two thiols to the surface) makes this compound a valuable linker molecule in nanotechnology and sensor applications.

Quantitative Reactivity: Rate Constants

While specific second-order rate constants for the reactions of this compound with common electrophiles are not extensively documented, the reactivity can be approximated by considering data for similar thiols, such as cysteine. The rate of reaction is highly dependent on pH, as it dictates the concentration of the reactive thiolate species.

Table 3 provides representative second-order rate constants for the reaction of cysteine with iodoacetamide and N-ethylmaleimide (NEM). These values illustrate the general reactivity of thiols with these electrophiles. The reaction of NEM with thiols is generally faster than that of iodoacetamide.[2]

| Thiol | Electrophile | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Cysteine | Iodoacetamide | 7.0 | ~0.2 - 0.5 | [5] |

| Cysteine | N-ethylmaleimide | 6.5 - 7.5 | 100 - 1000 |

It is important to note that the rate of reaction of this compound may differ due to steric and electronic effects, but the general principles of pH dependence and relative reactivity with different electrophiles will be similar.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Quantification of Thiol Groups using Ellman's Reagent

Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm. The concentration of thiol groups can be determined by measuring the absorbance at this wavelength.

Materials:

-

This compound

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of known concentration in the reaction buffer.

-

Prepare a 4 mg/mL solution of DTNB in the reaction buffer.

-

In a cuvette, mix 50 µL of the DTNB solution with 2.5 mL of the reaction buffer.

-

Add a known volume of the this compound solution to the cuvette and mix thoroughly.

-

Incubate the reaction mixture at room temperature for 15 minutes.

-

Measure the absorbance of the solution at 412 nm against a blank containing the reaction buffer and DTNB.

-

Calculate the concentration of thiol groups using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).

Determination of pKa of Thiol Groups by Spectrophotometric pH Titration

Principle: The UV absorbance of the thiolate anion differs from that of the protonated thiol. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa of the thiol group can be determined.

Materials:

-

This compound

-

A series of buffers covering a pH range from ~8 to 12 (e.g., phosphate and carbonate buffers)

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

For each pH value, prepare a solution containing a fixed concentration of this compound in the appropriate buffer.

-

Measure the UV absorbance spectrum of each solution over a relevant wavelength range (e.g., 230-260 nm) to identify a wavelength with a significant change in absorbance upon deprotonation.

-

Measure the absorbance of each solution at the chosen wavelength.

-

Plot the absorbance versus the measured pH of each solution.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value(s).

Formation of Self-Assembled Monolayers (SAMs) on a Gold Surface

Principle: this compound spontaneously forms an ordered monolayer on a clean gold surface when the substrate is immersed in a dilute solution of the dithiol.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

Absolute ethanol (spectroscopic grade)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

-

Immediately immerse the clean, dry gold substrate into the dithiol solution.

-

Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution using tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Characterization (Optional):

-

The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

Visualizations

Factors Influencing Thiol Reactivity

Caption: Factors influencing the reactivity of this compound's thiol groups.

Experimental Workflow for SAM Formation

References

- 1. This compound | C4H10S2 | CID 79148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sfrbm.org [sfrbm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility of 1,4-Butanedithiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-butanedithiol in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative solubility, the underlying physicochemical principles, and detailed experimental protocols for determining solubility.

Introduction to this compound and its Solubility

This compound (HS(CH₂)₄SH) is an organosulfur compound containing two thiol functional groups. It is a colorless liquid with a characteristic strong and unpleasant odor.[1][2] Its properties, including solubility, are largely dictated by the presence of the thiol groups and the length of the carbon chain.

The solubility of a substance is a critical parameter in various scientific and industrial applications, including chemical synthesis, formulation development, and purification processes. For drug development professionals, understanding the solubility of thiol-containing compounds is essential for designing drug delivery systems and predicting their behavior in biological environments.

While specific quantitative data is scarce, it is generally understood that this compound is highly soluble in organic solvents.[1][2] Thiols, in general, exhibit lower polarity and weaker hydrogen bonding capabilities compared to their alcohol counterparts.[3] Consequently, they tend to be less soluble in polar solvents like water but show good solubility in a range of organic solvents.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like" and the general solubility characteristics of thiols, the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment and experimental verification is recommended for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group in alcohols can interact with the thiol groups of this compound, and the non-polar alkyl chains are compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions with this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are relatively non-polar and can effectively solvate the hydrocarbon portion of this compound. |

| Hydrocarbons | Toluene, Hexane | Moderate to High | As non-polar solvents, hydrocarbons will readily dissolve the non-polar alkyl chain of this compound. |

| Halogenated Solvents | Chloroform, Dichloromethane | High | These solvents have polarities that are well-suited to dissolve a molecule with both polarizable sulfur atoms and a non-polar backbone. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents allows for strong dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

For precise quantitative determination of the solubility of this compound in a specific organic solvent, the following experimental protocols can be employed.

Gravimetric Method (Shake-Flask)

This is a classical and reliable method for determining the solubility of a liquid in a liquid.

Methodology:

-

Equilibrium Establishment:

-

In a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaker bath), add an excess amount of this compound to a known volume of the desired organic solvent.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of a distinct layer of undissolved this compound confirms that a saturated solution has been formed.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed at the constant temperature until the two phases have clearly separated.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear, saturated solvent phase (the supernatant) using a calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container.

-

Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a fume hood. Care must be taken to avoid evaporation of the less volatile this compound.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the remaining this compound.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) using the formula: Solubility ( g/100 mL) = (Mass of dissolved thiol (g) / Volume of aliquot (mL)) * 100

-

Spectroscopic Method (e.g., Quantitative NMR)

This method is suitable for determining solubility without the need for solvent evaporation.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the deuterated organic solvent of interest following the equilibrium and phase separation steps described in the gravimetric method.

-

-

Internal Standard:

-

Add a known amount of a suitable internal standard to the saturated solution. The internal standard should be soluble in the solvent, chemically inert towards this compound, and have a distinct NMR signal that does not overlap with the signals of the solute or solvent.

-

-

NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum of the saturated solution containing the internal standard.

-

-

Quantification:

-

Integrate the area of a characteristic peak of this compound and a peak of the internal standard.

-

The concentration of this compound can be calculated using the following relationship:

(Area₁ / N₁) / C₁ = (Area₂ / N₂) / C₂

Where:

-

Area₁ and Area₂ are the integrated peak areas of this compound and the internal standard, respectively.

-

N₁ and N₂ are the number of protons giving rise to the respective signals.

-

C₁ and C₂ are the molar concentrations of this compound and the internal standard, respectively.

-

-

Factors Influencing Solubility of this compound

The solubility of this compound is governed by several intermolecular forces and factors. A logical representation of these relationships is provided in the diagram below.

Caption: Logical diagram of factors affecting solubility.

Conclusion

References

The Dawn of a Pungent Science: An In-depth Technical Guide to the Discovery and History of Organosulfur Compounds

For Researchers, Scientists, and Drug Development Professionals

From the foul-smelling compounds that characterize skunk spray to the life-saving properties of penicillin, the history of organosulfur chemistry is a rich and complex narrative that has profoundly impacted modern science, medicine, and industry. This technical guide delves into the seminal discoveries, key experimental methodologies, and foundational quantitative data that have shaped our understanding of this vital class of molecules.

A Chronology of Discovery: From "Mercaptans" to Modern Therapeutics

The journey into the world of organosulfur compounds began in the 19th century, driven by the curiosity of pioneering chemists. A pivotal moment arrived in 1834 when the Danish chemist William Christopher Zeise first synthesized thiols, which he named "mercaptans" due to their strong affinity for mercury.[1] This discovery opened the door to a new field of chemical inquiry. Shortly after, in 1840, Henri-Victor Regnault contributed to this burgeoning field by synthesizing the first thioethers. The systematic exploration of organosulfur chemistry continued with Alexander Saytzev's work on the oxidation of sulfides to form sulfoxides and sulfones, further expanding the known classes of these compounds.

The 20th century witnessed the discovery of organosulfur compounds with profound biological significance. In 1944, Chester J. Cavallito and John Hays Bailey isolated and characterized allicin, the compound responsible for the characteristic aroma and antimicrobial properties of garlic.[2][3][4][5][6] This discovery highlighted the crucial role of organosulfur compounds in natural products. The era of antibiotics was revolutionized by the discovery of penicillin, a sulfur-containing β-lactam, by Alexander Fleming in 1928, and its structure was later elucidated by Dorothy Hodgkin in 1945 through the groundbreaking use of X-ray crystallography.[1][7][8][9][10]

A darker chapter in the history of organosulfur chemistry is the synthesis of mustard gas (bis(2-chloroethyl) sulfide) by Frederick Guthrie in 1860.[11][12][13][14] Initially an academic curiosity, its devastating vesicant properties were later exploited as a chemical warfare agent.

Key Discoveries in Organosulfur Chemistry

| Year | Discovery | Key Scientist(s) | Significance |

| 1823 | Discovery of Xanthates | William Christopher Zeise | Pioneering work in organosulfur chemistry.[15] |

| 1832 | Discovery of Thiols (Mercaptans) | William Christopher Zeise | First synthesis of the thiol functional group.[15] |

| 1833 | Discovery of Thioethers | William Christopher Zeise | Expansion of known organosulfur compound classes.[15] |

| 1860 | Synthesis of Mustard Gas | Frederick Guthrie | First synthesis of the potent vesicant.[11][12][13][14] |

| 1928 | Discovery of Penicillin | Alexander Fleming | Dawn of the antibiotic era. |

| 1944 | Isolation of Allicin | Chester J. Cavallito & John Hays Bailey | Identification of the active principle in garlic.[2][3][4][5][6] |

| 1945 | Structure of Penicillin Determined | Dorothy Hodgkin | Elucidation of the β-lactam structure by X-ray crystallography.[1][7][8][9][10] |

Physical Properties of Early Organosulfur Compounds

The early exploration of organosulfur compounds involved the characterization of their fundamental physical properties. The following table summarizes some of these key quantitative data points.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Methanethiol | CH₄S | 48.11 | -123 | 5.95 | Sparingly soluble |

| Ethanethiol | C₂H₆S | 62.13 | -148 | 35 | Sparingly soluble[16] |

| Dimethyl sulfide | C₂H₆S | 62.13 | -98 | 37 | Sparingly soluble |

| Diethyl sulfide | C₄H₁₀S | 90.19 | -102 | 92 | Insoluble |

| Mustard Gas | C₄H₈Cl₂S | 159.08 | 14.4 | 217 | Slightly soluble[11] |

| Allicin | C₆H₁₀OS₂ | 162.27 | 25 | Decomposes | Sparingly soluble[3] |

Experimental Protocols of Foundational Discoveries

The following sections provide detailed methodologies for key experiments in the history of organosulfur chemistry, reconstructed from historical accounts and modern interpretations.

Isolation of Allicin from Garlic (Cavallito and Bailey, 1944)

This protocol describes the first successful isolation of allicin, the potent antibacterial agent from garlic.[3]

Methodology:

-

Garlic Preparation: Freshly ground garlic cloves were used to maximize the enzymatic conversion of alliin to allicin.

-

Extraction: The garlic paste was extracted with ethanol at room temperature.

-

Purification: The ethanolic extract was then subjected to a series of purification steps, including distillation under reduced pressure, to isolate the allicin.

Structure Determination of Penicillin by X-ray Crystallography (Hodgkin, 1945)

Dorothy Hodgkin's determination of the three-dimensional structure of penicillin was a landmark achievement in both chemistry and crystallography.[1][7][8][9][10]

Methodology:

-

Crystallization: Crystals of a penicillin salt (e.g., sodium, potassium, or rubidium benzylpenicillin) were grown.

-

X-ray Diffraction: The crystals were irradiated with a beam of X-rays. The diffraction pattern of the X-rays was captured on photographic film.

-

Data Analysis: The positions and intensities of the diffraction spots were used to calculate the electron density distribution within the crystal.

-

Structure Elucidation: The electron density map was interpreted to determine the positions of the individual atoms, revealing the now-famous β-lactam ring structure.

Signaling Pathways and Mechanisms of Action

The biological activity of many organosulfur compounds is a result of their interaction with specific cellular pathways.

Antibacterial Mechanism of Penicillin

Penicillin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Cytotoxicity of Mustard Gas

Mustard gas is a potent alkylating agent that causes severe damage to cells, leading to blistering and tissue necrosis.

References

- 1. Crystal-Clear Penicillin, 1945 | The Scientist [the-scientist.com]

- 2. Cavallito, C.J. and Bailey, J.H. (1944) Allicin, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action. Journal of the American Chemical Society, 66, 1950-1951. - References - Scientific Research Publishing [scirp.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allicin, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action – ScienceOpen [scienceopen.com]

- 6. ALLICIN, THE ANTIBACTERIAL PRINCIPLE OF ALLIUM SATIVUM. ISOLATION, PHYSICAL PROPERTIES AND ANTIBACTERIAL ACTION | Semantic Scholar [semanticscholar.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 9. Molecular model of penicillin by Dorothy M Crowfoot Hodgkin, England, 1945 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 10. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 11. Mustard gas - Wikipedia [en.wikipedia.org]

- 12. Molecule of the Month - Mustard Gas [bristol.ac.uk]

- 13. Mustard gas | Description, History, Effects, Characteristics, & Facts | Britannica [britannica.com]

- 14. acs.org [acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Thiol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1,4-Butanedithiol Self-Assembled Monolayers on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and characterization of self-assembled monolayers (SAMs) of 1,4-butanedithiol on gold surfaces. This compound is a versatile molecule for surface functionalization, capable of forming distinct monolayer structures with different chemical and physical properties. Understanding and controlling the formation of these monolayers is critical for applications in biosensing, molecular electronics, and drug delivery platforms.

Introduction to this compound SAMs on Gold

This compound (HS-(CH₂)₄-SH) is an organosulfur compound that readily forms self-assembled monolayers on gold surfaces through the strong affinity of sulfur for gold. A key feature of this compound is its ability to form two primary configurations:

-